molecular formula C8H5NO3 B041947 N-Hydroxyphthalimide CAS No. 524-38-9

N-Hydroxyphthalimide

Cat. No.: B041947
CAS No.: 524-38-9
M. Wt: 163.13 g/mol
InChI Key: CFMZSMGAMPBRBE-UHFFFAOYSA-N
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Description

N-Hydroxyphthalimide is an organic compound with the formula C₆H₄(CO)₂NOH. It appears as a white to pale yellow crystalline solid and is a derivative of phthalimide. This compound is known for its role as a catalyst in the synthesis of various organic compounds. It is soluble in water and polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile .

Mechanism of Action

Target of Action

N-Hydroxyphthalimide (NHPI) primarily targets organic compounds, acting as a catalyst in their synthesis . It is particularly effective as a radical precursor, initiating radical reactions in various organic compounds .

Mode of Action

NHPI esters undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations . This reduction via single-electron transfer (SET) can occur under thermal, photochemical, or electrochemical conditions . The nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can influence this process .

Biochemical Pathways

NHPI esters are involved in various radical reactions, including radical additions, cyclizations, and decarboxylative cross-coupling reactions . These reactions are part of broader biochemical pathways that lead to the synthesis of other organic compounds .

Result of Action

The primary result of NHPI’s action is the generation of substrate radicals that can engage in diverse transformations . This leads to the synthesis of other organic compounds . In some cases, NHPI can catalyze the oxidation of hydrocarbons to hydroperoxides .

Action Environment

The action of NHPI can be influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of other chemicals, can affect the reactivity of NHPI . Additionally, the solvent used in the reaction can influence the color of synthesized NHPI .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxyphthalimide can be synthesized through several methods:

Industrial Production Methods: A notable industrial method involves adding phthalic anhydride and hydroxylamine hydrochloride to isopropanol, followed by the addition of triethylamine. The reaction is carried out at 70°C to 95°C, and the product is obtained after reduced pressure distillation, washing, and drying .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxyisoindole-1,3-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CFMZSMGAMPBRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO3
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DSSTOX Substance ID

DTXSID7060170
Record name 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-
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Molecular Weight

163.13 g/mol
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Physical Description

Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name N-Hydroxyphthalimide
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CAS No.

524-38-9
Record name N-Hydroxyphthalimide
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Record name N-HYDROXYPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

0.15 g (1.0 mmol) of phthalic anhydride was mixed with 0.2 to 1 equivalent of hydroxylammonium sulfate (see Table 1) and, optionally after the addition of water (see Table 1), heated to 130° C. in a sealed ampoule. The reaction times were varied for the individual mixtures in accordance with Table 1. The cooled reaction mixture was dissolved in d6-DMSO and analyzed using 1H-NMR spectroscopy. The yields are given in each case in Table 1.
Quantity
0.15 g
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Synthesis routes and methods II

Procedure details

1.48 g (10.0 mmol) of phthalic anhydride and 0.723 g (3.67 mmol) of hydroxylammonium phosphate were pulverized, mixed and, following the addition of 2 ml of water, heated at a bath temperature of 130° C. for about 1½ hours. The cooled lemon-yellow reaction mixture was diluted with water, and the solid was filtered off with suction, washed with water and dried at 50° C. The yield was 1.39 g (86%).
Quantity
1.48 g
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reactant
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0.723 g
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2 mL
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Synthesis routes and methods III

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with hydroxylamine hydrochloride (5 g, 73 mmol) in water, then slowly added 50% of NaOH solution. To this stirred solution, added phthalic anhydride (11.26 g, 76 mmol), stirred at 90° C. for 40 min. Then cooled to RT, yellowish solid was removed by filtration. The filtrate was neutralized with 30% of H2SO4 and solid was precipitated. The solid was filtered off on Buchner flask and dried under line vacuum to obtain the title compound (6.5 g, Yield: 55.34%): 1H NMR (300 MHz, DMSO-d6): δ 10.80 (s, 1H), 7.84 (s, 4H).
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5 g
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11.26 g
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Yield
55.34%

Synthesis routes and methods IV

Procedure details

A mixture of 1500 g (17.82 mol) of cyclohexane, 3.16 g (0.019 mol) of N-hydroxyphthalimide, and 0.045 g (0.18 mmol) of cobalt acetate was reacted at 160° C. and 40 kgf/cm2 (3.92 MPa) in atmosphere of oxygen for 2 hours to obtain a mixture containing 1334 g (15.84 mol) of cyclohexane, 83.89 g (0.84 mol) of cyclohexanol, 59.47 g (0.61 mol) of cyclohexanone, 1.77 g (0.012 mol) of phthalimide, and 1.30 g (0.005 mol) of N-cyclohexyloxyphthalimide. From the reaction mixture, cyclohexane was distilled off, 2N (2 mol/L) of sodium hydroxide aqueous solution (30 mL) was added thereto, completely mixed for 2 hours at 97° C. and stood for 1 hour to be liquid-separated into an aqueous layer and an organic layer. Phthalimide and N-cyclohexyloxyphthalimide were distributed into the aqueous layer by converting into sodium salt of phthalic acid. To the aqueous layer was added diluted hydrochloric acid to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. After hydroxylamine hydrochloride NH2OH.HCl (1.39 g, 40 mmol) was dissolved in 50 mL of pyridine, the recovered phthalic acid was added thereto, and stirred at 97° C. for 4 hours. The mixture was condensed, filtrated and washed with hexane to form N-hydroxyphthalimide (2.05 g, 0.013 mol). The regeneration ratio of N-hydroxyphthalimide (a ratio of N-hydroxyphthalimide regenerated relative to N-hydroxyphthalimide used in the reaction) was 65%.
Quantity
1334 g
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83.89 g
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59.47 g
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reactant
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1.77 g
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reactant
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1.3 g
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reactant
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[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
1.39 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a flask was added 50 mL of 3N sodium hydroxide aqueous solution, and powdery phthalimide (8.8 g, 0.06 mol) was slowly added thereto with stirring. Then, the mixture was stirred at 97° C. for 2 hours to obtain an aqueous solution containing sodium salt of phthalic acid. To the aqueous solution was added diluted hydrochloric acid at ordinary temperature to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. Then, after hydroxylamine hydrochloride NH2OH.HCl (8.3 g, 0.12 mol) was dissolved in 100 mL of pyridine, the recovered phthalic acid was added thereto, stirred at 50° C. for 1 hour, and further stirred for 3 hours with elevating the temperature to 95° C. to form N-hydroxyphthalimide (7.3 g, yield 75%).
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50 mL
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8.8 g
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[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
8.3 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyphthalimide
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

A: The molecular formula of N-Hydroxyphthalimide (NHPI) is C8H5NO3, and its molecular weight is 163.13 g/mol. []

A: Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra are available for NHPI, providing information on its fundamental vibrations. These spectra, combined with Density Functional Theory (DFT) calculations, allow for detailed vibrational analysis. [] Mass spectrometry techniques like low energy collision-induced dissociation and linked scan techniques have also been used to investigate the fragmentation pathways of protonated NHPI. []

A: NHPI is widely recognized as an efficient organocatalyst for free-radical processes, particularly in the aerobic oxidation of various organic substrates. []

A: NHPI, upon activation by co-catalysts, generates the corresponding N-oxyl radical species (PINO). [] These radicals can abstract hydrogen atoms from hydrocarbons, initiating radical chain reactions that ultimately lead to the incorporation of oxygen into the substrate. []

ANone: NHPI has been successfully employed in a wide array of oxidation reactions, including:

  • Oxidation of alkylaromatics to hydroperoxides [, , , , ]
  • Oxidation of cycloalkanes to alcohols, ketones, and diacids [, , , , ]
  • Oxidation of aldehydes to carboxylic acids []
  • Oxidation of silanes to silanols []
  • Oxyalkylation of alkenes with alkanes and O2 []

ANone: NHPI offers several advantages as a catalyst:

  • Mild Reaction Conditions: Reactions often proceed under mild conditions (e.g., low temperatures, atmospheric pressure), making them safer and more energy-efficient. [, ]
  • High Selectivity: NHPI often exhibits high selectivity for desired products, minimizing the formation of unwanted byproducts. [, , , ]
  • Environmental Friendliness: NHPI, as an organocatalyst, offers a greener alternative to traditional metal-based catalysts. []

ANone: Co-catalysts are often used to activate NHPI. Commonly used ones include:

  • Transition metal salts (e.g., Co(II), Mn(II), Cu(II) salts) [, , , , , , , ]
  • Azo initiators (e.g., AIBN) []
  • Benzophenone (as a photosensitizer) []

A: Introducing electron-withdrawing groups on the benzene ring of NHPI generally increases its catalytic activity by enhancing the electrophilicity of the generated N-oxyl radicals. [, ]

ANone: Researchers have synthesized various NHPI derivatives, including:

  • Fluorinated NHPI derivatives: These derivatives, containing fluoroalkyl chains or fluorine atoms on the benzene ring, have demonstrated higher catalytic activity compared to the parent NHPI. [, , ]
  • Lipophilic NHPI derivatives: These derivatives, featuring long alkyl chains or other lipophilic substituents, have improved solubility in non-polar solvents, expanding their application in organic reactions. [, ]

A: Yes, NHPI can be immobilized on various solid supports, such as polymer microspheres [, ] and carbon nanotubes, [] to create heterogeneous catalysts.

ANone: Immobilized NHPI catalysts offer several advantages:

  • Easy Separation and Recycling: The heterogeneous nature of these catalysts facilitates easy separation from the reaction mixture and allows for recycling, enhancing process efficiency and cost-effectiveness. [, , ]
  • Potential for Continuous Flow Reactions: Immobilized catalysts are suitable for use in continuous flow reactors, enabling scalable and efficient synthetic processes. []

A: Yes, quantum chemical calculations have been used to elucidate the mechanism of NHPI-catalyzed hydrocarbon oxidation, providing insights into the reaction pathway and intermediates involved. []

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